molecular formula C20H20F3N3O3S B2580202 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2097915-31-4

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2580202
CAS No.: 2097915-31-4
M. Wt: 439.45
InChI Key: SMWKJNKCRYAVCB-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.45. The purity is usually 95%.
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Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features several significant structural elements:

  • Benzamide Core : The backbone of the molecule.
  • Trifluoromethyl Group : Known for enhancing lipophilicity and biological activity.
  • Cyclopropyl Moiety : Contributes to the compound's unique reactivity and potential interactions.

The molecular formula is C22H24F3N3O3SC_{22}H_{24}F_3N_3O_3S with a molecular weight of approximately 439.5 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to ensure high yields and purity. The general synthetic route may include:

  • Formation of the benzothiadiazole unit.
  • Introduction of the cyclopropyl group.
  • Coupling with the trifluoromethyl phenyl acetamide moiety.

Biological Activity

Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide exhibits promising biological activities:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in various disease processes.
  • Anti-inflammatory Properties : Compounds containing the benzothiadiazole moiety have been associated with anti-inflammatory effects.
  • Anticancer Activity : Initial findings suggest potential anticancer mechanisms, warranting further investigation into its efficacy against different cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds. Here are notable findings:

StudyCompoundFindings
Benzothiadiazole derivativesShowed significant anti-inflammatory activity in animal models.
Trifluoromethyl-substituted compoundsExhibited enhanced potency against various cancer cell lines compared to non-substituted analogs.
Cyclopropyl-containing drugsDemonstrated improved binding affinity to target receptors in pharmacological studies.

These studies underline the importance of structural modifications in enhancing biological activity and therapeutic potential.

The precise mechanisms through which N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide exerts its biological effects are still under investigation. Potential mechanisms include:

  • Receptor Modulation : Interaction with specific cellular receptors leading to altered signaling pathways.
  • Enzyme Inhibition : Competitive or non-competitive inhibition of key enzymes involved in metabolic pathways.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future studies include:

  • In vitro and In vivo Testing : Assessing efficacy in various disease models.
  • Mechanistic Studies : Understanding how structural features influence biological activity.
  • Toxicity Assessments : Evaluating safety profiles for potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)15-5-3-4-14(12-15)13-19(27)24-10-11-25-17-6-1-2-7-18(17)26(16-8-9-16)30(25,28)29/h1-7,12,16H,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWKJNKCRYAVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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